Casein hydrolysate

Description

Properties

IUPAC Name |

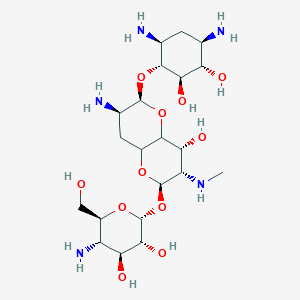

5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUGFQTQHRASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860545 | |

| Record name | 5-Amino-2-({7-amino-6-[(4,6-diamino-2,3-dihydroxycyclohexyl)oxy]-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl}oxy)-6-(hydroxymethyl)oxane-3,4-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Casein hydrolysate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65072-00-6 | |

| Record name | Caseins, hydrolyzates | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caseins, hydrolyzates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the composition of casein hydrolysate

An In-depth Guide to the Composition of Casein Hydrolysate

Introduction

Casein is the primary phosphoprotein found in mammalian milk, constituting approximately 80% of the total protein in bovine milk.[1][2] this compound, also known as hydrolyzed casein, is a complex mixture of peptides and amino acids produced by breaking down the casein protein. This process, termed hydrolysis, can be achieved through the action of acids or specific enzymes (proteases).[3][4] The resultant product is more easily digestible and absorbed compared to the intact casein protein and often exhibits reduced allergenicity.[3]

The precise composition of this compound is highly dependent on the starting material, the hydrolysis method employed, and the degree of hydrolysis (DH), which measures the extent to which peptide bonds have been cleaved. These factors determine the profile of peptides and free amino acids, which in turn dictates the hydrolysate's nutritional properties, functional characteristics, and biological activities. Casein hydrolysates are critical components in various applications, including specialized infant formulas, clinical nutrition products, microbiological culture media, and as a source of bioactive peptides for functional foods and pharmaceuticals.

Core Composition

The fundamental components of this compound are free amino acids and peptides of various lengths, ranging from di- and tripeptides to larger polypeptides.

-

Acid Hydrolysis : This method involves treating casein with a strong acid, such as hydrochloric acid, at high temperatures. This process typically results in a high degree of hydrolysis, yielding a product composed primarily of free amino acids. However, acid hydrolysis is known to destroy certain amino acids, notably tryptophan, and can also degrade cystine and vitamins. Acid hydrolysates also tend to have a high salt content resulting from the neutralization of the acid.

-

Enzymatic Hydrolysis : This method utilizes specific proteases (e.g., trypsin, papain, alcalase) under controlled conditions of pH and temperature to cleave peptide bonds. This approach is more specific than acid hydrolysis, allowing for better control over the size and sequence of the resulting peptides. It also preserves sensitive amino acids like tryptophan. Enzymatic hydrolysis can be tailored to produce hydrolysates with specific peptide profiles, including those enriched in bioactive peptides.

The resulting mixture is a heterogeneous collection of molecules whose properties are a direct consequence of the hydrolysis process. For instance, extensive hydrolysates are used in hypoallergenic infant formulas, while partial hydrolysates may be used for managing general gastrointestinal symptoms.

Quantitative Composition Analysis

The composition of this compound can be characterized by its amino acid profile, overall nutritional content, and the molecular weight distribution of its constituent peptides.

Data Presentation

The following tables summarize quantitative data from various analyses of casein hydrolysates.

Table 1: Comparative Amino Acid Profile of Casein Hydrolysates

| Amino Acid | Acid Hydrolysate (% of Total Amino Acids) | Enzymatic Hydrolysate (DH 8.9%) (mg/100 mL) | Enzymatic Hydrolysate (DH 26.7%) (mg/100 mL) | Commercial Enzymatic Hydrolysate (Hyprol 8052) (% mass) |

| Alanine (Ala) | 2.8 | - | - | - |

| Arginine (Arg) | 3.6 | - | - | - |

| Aspartic Acid (Asp) | 6.3 | 23.7 | 50.1 | - |

| Cystine (Cys) | 0.3 | ~0 | ~0 | - |

| Glutamic Acid (Glu) | 21.1 | 105.4 | 187.5 | 21.0 (Glx) |

| Glycine (Gly) | 2.2 | 3.5 | 21.3 | - |

| Histidine (His) | 2.7 | - | - | - |

| Isoleucine (Ile) | 5.6 | - | - | - |

| Leucine (Leu) | 8.4 | - | - | 8.7 |

| Lysine (Lys) | 7.5 | - | - | 7.3 |

| Methionine (Met) | 2.7 | - | - | - |

| Phenylalanine (Phe) | 4.6 | - | - | - |

| Proline (Pro) | 9.9 | - | - | 10.2 |

| Serine (Ser) | 5.6 | 7.3 | 24.6 | - |

| Threonine (Thr) | 4.2 | - | - | - |

| Tryptophan (Trp) | 1.1* | Not Detected | Not Detected | - |

| Tyrosine (Tyr) | 6.1 | - | - | - |

| Valine (Val) | 5.0 | - | - | - |

| Note: Tryptophan is often destroyed during acid hydrolysis; this value may not be typical for all acid hydrolysates. |

Table 2: General Nutritional and Physicochemical Composition

| Component | Acid Hydrolysate | Enzymatic Hydrolysate (Peptopro) (per 16g serving) |

| Total Protein | - | 13 g |

| Total Nitrogen | ≥7.5% | - |

| Amino Nitrogen | ≥4.0% | - |

| Total Fat | - | 0 g |

| Total Carbohydrates | - | 1 g |

| Moisture | ≤6% | - |

| Ash | ≤45% | - |

| Salt (NaCl) | 30-40% | - |

Table 3: Peptide Molecular Weight (MW) Distribution in Enzymatic Hydrolysates

| Source | Hydrolysis Details | MW < 1 kDa | MW 1–3 kDa | MW < 5 kDa |

| Ref. | Papain, 120 min hydrolysis | - | 88.66% | - |

| Ref. | Commercial (Hyprol 8052) | - | - | 92% |

Bioactive Peptides in this compound

Beyond basic nutrition, enzymatic hydrolysis of casein can release specific peptide sequences, known as bioactive peptides, which are inactive within the parent protein but exert physiological effects once liberated. These peptides, typically 2-20 amino acids in length, can influence various bodily systems, including the cardiovascular, immune, nervous, and digestive systems.

Key biological activities associated with casein-derived peptides include:

-

Antihypertensive (ACE-inhibitory) Activity : Some peptides can inhibit the angiotensin-converting enzyme (ACE), playing a role in blood pressure regulation.

-

Immunomodulatory Effects : Certain peptides can stimulate or suppress immune responses. For example, studies have shown they can promote the proliferation of B-lymphocytes.

-

Antioxidant Activity : Hydrolysates can contain peptides that scavenge free radicals and protect cells from oxidative damage.

-

Mineral Binding : Casein phosphopeptides (CPPs), which are rich in phosphoserine residues, can bind to minerals like calcium, enhancing their solubility and absorption in the intestine.

-

Stress-Relief and Opioid-like Activity : Some peptides may have mild opioid-like effects, contributing to stress relief and promoting sleep.

Experimental Protocols

The analysis and production of this compound involve several key laboratory procedures.

Protocol 1: Enzymatic Hydrolysis of Casein

This protocol is a synthesized methodology based on procedures described in the literature.

-

Substrate Preparation : Prepare an aqueous dispersion of casein (e.g., 5-8% w/v) in distilled water. Heat the solution (e.g., 85-90°C for 10-15 minutes) to hydrate the protein and inactivate any endogenous proteases. Cool the solution to the optimal temperature for the selected enzyme.

-

pH Adjustment : Adjust the pH of the casein solution to the optimum for the chosen enzyme (e.g., pH 8.0 for trypsin, pH 6.5 for papain) using 0.1 M NaOH or HCl.

-

Enzymatic Reaction : Add the protease (e.g., trypsin, papain) at a specific enzyme-to-substrate (E:S) ratio (e.g., 1:100 or 2500 U/g). Maintain the reaction in a temperature-controlled water bath with constant stirring for a predetermined duration (e.g., 15 to 240 minutes). The degree of hydrolysis can be monitored during this time.

-

Enzyme Inactivation : Stop the hydrolysis by inactivating the enzyme. This is typically achieved by heating the mixture to 95-100°C for 10 minutes.

-

Product Recovery : Rapidly cool the hydrolysate in an ice bath. Centrifuge the solution (e.g., 4000 x g for 30 minutes) to remove any insoluble parts.

-

Drying : The supernatant, which is the this compound, can be freeze-dried (lyophilized) for storage and subsequent analysis.

Protocol 2: Amino Acid Analysis by HPLC (PICO-TAG Method)

This protocol is based on the methodology referenced for amino acid profiling.

-

Sample Hydrolysis : Place a dried sample of the this compound in a reaction vial with 6 M HCl. Heat the sample at 110°C for 24 hours to completely break down all peptides into free amino acids.

-

Derivatization : After hydrolysis, evaporate the HCl. The dried amino acid mixture is then derivatized using phenylisothiocyanate (PITC), which reacts with the amino groups. This process, known as the PICO-TAG method, yields stable, UV-absorbing derivatives.

-

HPLC Analysis : Add a specific diluent to the derivatized sample. Inject a known volume of the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column.

-

Detection and Quantification : The derivatized amino acids are separated based on their hydrophobicity and detected by a UV detector. The concentration of each amino acid is determined by comparing its peak area to that of known standards.

Protocol 3: Peptide Profile Analysis by Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size and is used to determine the molecular weight distribution of peptides in the hydrolysate.

-

Sample Preparation : Dissolve the freeze-dried this compound in the mobile phase (e.g., a phosphate buffer) to be used for the SEC analysis. Filter the sample through a 0.22 µm filter to remove any particulate matter.

-

Chromatography : Inject the sample into an HPLC system equipped with an SEC column (e.g., Superdex 30 prep grade). The mobile phase flows through the column at a constant rate.

-

Separation and Detection : Larger peptides, which cannot enter the pores of the chromatography medium, elute first. Smaller peptides, which can enter the pores, have a longer path and elute later. The eluting peptides are monitored by a UV detector, typically at 280 nm or 214 nm.

-

Data Analysis : The resulting chromatogram shows peaks corresponding to different molecular sizes. The column is calibrated using protein and peptide standards of known molecular weights to create a standard curve (log MW vs. elution volume). This curve is then used to estimate the molecular weight distribution of the peptides in the this compound sample.

Mandatory Visualizations

Diagrams

Caption: Workflow for acid and enzymatic production of this compound.

References

- 1. Identification of Immune-Active Peptides in Casein Hydrolysates and Its Transport Mechanism on a Caco-2 Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutritional evaluation of caseins and whey proteins and their hydrolysates from Protamex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolyzed Casein: Types, Benefits & Uses in Nutrition and Food [agrocomplex.com.pl]

- 4. m.youtube.com [m.youtube.com]

The Amino Acid Profile of Enzymatic Casein Hydrolysate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the amino acid profile of enzymatic casein hydrolysate, a critical aspect for its application in research, pharmaceuticals, and specialized nutrition. Enzymatic hydrolysis of casein, the primary protein in milk, yields a complex mixture of peptides and free amino acids, the composition of which is dictated by the enzyme specificity, hydrolysis conditions, and the inherent amino acid sequence of casein. Understanding this profile is paramount for predicting and harnessing the functional and bioactive properties of the hydrolysate.

Amino Acid Composition of Enzymatic Casein Hydrolysates

The amino acid composition of casein hydrolysates is a key determinant of their nutritional value and biological activity. The relative abundance of specific amino acids can influence properties ranging from taste to therapeutic potential. The following tables summarize quantitative data on the amino acid profiles of casein hydrolysates produced using different enzymatic treatments and with varying degrees of hydrolysis (DH).

Table 1: Amino Acid Composition of Casein Hydrolysates with Different Degrees of Hydrolysis (DH) [1][2]

| Amino Acid | Casein (DH=0) (mg/100ml) | This compound (DH=8.9%) (mg/100ml) | This compound (DH=26.7%) (mg/100ml) |

| Aspartic Acid | 1.8 | 30.2 | 85.3 |

| Glutamic Acid | 4.5 | 65.8 | 180.1 |

| Serine | 1.5 | 18.5 | 48.7 |

| Glycine | 0.5 | 6.2 | 16.5 |

| Histidine | 0.8 | 9.8 | 25.9 |

| Arginine | 1.0 | 12.3 | 32.7 |

| Threonine | 1.2 | 15.1 | 40.1 |

| Alanine | 0.9 | 11.2 | 29.8 |

| Proline | 2.8 | 35.0 | 93.1 |

| Tyrosine | 1.4 | 17.5 | 46.5 |

| Valine | 1.7 | 21.2 | 56.4 |

| Methionine | 0.7 | 8.7 | 23.2 |

| Isoleucine | 1.3 | 16.2 | 43.1 |

| Leucine | 2.5 | 31.2 | 83.0 |

| Phenylalanine | 1.3 | 16.2 | 43.1 |

| Lysine | 2.2 | 27.5 | 73.1 |

| Total Free Amino Acids | 25.6 | 327.3 | 899.3 |

Note: Tryptophan was not detected as it is typically decomposed by acid hydrolysis during sample preparation for analysis. Cysteine content was found to be negligible.[1][2]

Table 2: Amino Acid Profile of a Commercial this compound (Hyprol 8052) [3]

| Amino Acid | Percentage of Total Amino Acid Mass (%) |

| Glutamate + Glutamic Acid (Glx) | 21.0 |

| Proline | 10.2 |

| Leucine | 8.7 |

| Lysine | 7.3 |

Experimental Protocols

Accurate determination of the amino acid profile of casein hydrolysates is essential for quality control and research purposes. The following section details a common methodology for this analysis.

Preparation of Casein Hydrolysates

A standardized method for producing casein hydrolysates in a laboratory setting involves the following steps:

-

Dispersion: An 8% (w/v) aqueous dispersion of casein is prepared.

-

Incubation: The dispersion is incubated in a water bath at 40°C for 10 minutes.

-

Enzyme Addition: A protease, such as trypsin, is added at a specific enzyme-to-substrate ratio (e.g., 2500 U/g).

-

Enzymatic Hydrolysis: The hydrolysis is carried out at a constant pH (e.g., pH 8.0) and temperature. The degree of hydrolysis can be controlled by the reaction time.

-

Inactivation: The enzyme is inactivated by heat treatment (e.g., 100°C for 10 minutes).

-

Cooling and Storage: The resulting hydrolysate is rapidly cooled and can be freeze-dried for storage at -20°C.

Amino Acid Analysis using the PICO TAG Method

The PICO TAG method followed by High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of amino acids in protein hydrolysates.

-

Acid Hydrolysis: A dried sample of the this compound is subjected to acid hydrolysis using 6 M HCl at 110°C for 24 hours to break down all peptides into their constituent free amino acids.

-

Internal Standard: A known amount of an internal standard is added to the mixture for accurate quantification.

-

Derivatization: The amino acids are derivatized using a reagent such as phenylisothiocyanate (PITC, the "PICO TAG" reagent) to make them detectable by UV absorbance.

-

Dilution: The derivatized sample is diluted with a PICO TAG diluent.

-

HPLC Analysis: A specific volume of the sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase column) and a UV detector for separation and quantification of the individual amino acid derivatives.

Visualizing Key Processes

The following diagrams illustrate the workflow for producing and analyzing enzymatic casein hydrolysates, as well as a conceptual logical relationship concerning the impact of enzymatic hydrolysis.

References

An In-depth Technical Guide to the Molecular Weight Distribution of Casein Hydrolysate Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight distribution of casein hydrolysate peptides, detailing the methodologies for their characterization and exploring their interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to this compound Peptides

Casein, the primary protein constituent of milk, is a rich source of bioactive peptides. These peptides are inactive within the parent protein sequence but can be released through enzymatic hydrolysis, gastrointestinal digestion, or microbial fermentation. The resulting casein hydrolysates contain a complex mixture of peptides with varying molecular weights and amino acid sequences, which in turn dictates their biological activity. These activities are diverse and include antioxidant, antihypertensive, antimicrobial, and immunomodulatory effects. The molecular weight distribution of these peptides is a critical parameter influencing their bioavailability and functional properties.

Molecular Weight Distribution of Casein Hydrolysates

The molecular weight profile of a this compound is largely determined by the type of enzyme used for hydrolysis, the duration of the reaction, and other process parameters such as pH and temperature. Different proteases exhibit distinct cleavage specificities, resulting in unique peptide populations.

Data Presentation: Comparative Molecular Weight Distribution

The following tables summarize the molecular weight distribution of casein hydrolysates produced under various enzymatic treatments. This data provides a quantitative comparison of the peptide profiles generated by different enzymes.

| Enzyme | Source of Casein | Molecular Weight Range | Percentage of Peptides (%) | Reference |

| Trypsin | Bovine Casein | > 50 kDa | Decreases with hydrolysis time | [1] |

| 30-50 kDa | Increases with hydrolysis time | [1] | ||

| < 20 kDa | Significantly increases with hydrolysis time | [1] | ||

| Chymotrypsin | Bovine Casein | 28 kDa (Native) | Control | [2] |

| Varies | Accumulation of low molecular weight peptides over time | [2] | ||

| Pepsin | Bovine Casein | Aggregates & Monomers | Continuous decrease during hydrolysis | |

| Low Molecular Weight | Release kinetics examined | |||

| Neutrase | Cow, Water Buffalo, Goat, Sheep Casein | > 5000 Da | 1.8 - 5.3 | |

| 2000-5000 Da | 9.8 - 15.6 | |||

| 1000-2000 Da | 20.5 - 28.9 | |||

| 500-1000 Da | 25.1 - 33.4 | |||

| < 500 Da | 24.7 - 37.8 | |||

| Flavourzyme | Cow, Water Buffalo, Goat, Sheep Casein | > 5000 Da | 0.9 - 2.1 | |

| 2000-5000 Da | 4.3 - 8.7 | |||

| 1000-2000 Da | 12.6 - 19.8 | |||

| 500-1000 Da | 28.9 - 35.1 | |||

| < 500 Da | 39.8 - 48.7 |

Experimental Protocols for Molecular Weight Determination

Accurate determination of the molecular weight distribution of this compound peptides is crucial for understanding their structure-function relationships. The following sections provide detailed methodologies for the key experimental techniques used for this purpose.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. Larger molecules elute first, while smaller molecules have a longer retention time as they penetrate the pores of the stationary phase.

Experimental Workflow for SEC Analysis

Caption: Workflow for SEC analysis of this compound peptides.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve the this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

-

Centrifuge the sample at 10,000 x g for 15 minutes to remove any particulate matter.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

-

-

Chromatography System and Column:

-

Use a High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system.

-

Select a size-exclusion column with a fractionation range appropriate for the expected peptide sizes (e.g., Superdex Peptide, TSKgel G2000SW).

-

-

Mobile Phase Preparation:

-

Prepare an appropriate mobile phase, which is typically a buffered solution (e.g., sodium phosphate, ammonium acetate) containing a salt (e.g., NaCl) to minimize ionic interactions.

-

Degas the mobile phase thoroughly before use.

-

-

Column Equilibration:

-

Equilibrate the column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

-

-

Calibration:

-

Prepare a series of molecular weight standards (e.g., aprotinin, vitamin B12, cytochrome C, and other peptides of known molecular weight).

-

Inject each standard individually or as a mixture and record their elution volumes.

-

Plot the logarithm of the molecular weight (log MW) against the elution volume (Ve) to generate a calibration curve.

-

-

Sample Analysis:

-

Inject a defined volume of the prepared this compound sample.

-

Monitor the elution profile using a UV detector at wavelengths such as 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

-

Record the chromatogram.

-

-

Data Analysis:

-

Determine the elution volumes of the peaks in the sample chromatogram.

-

Use the calibration curve to estimate the molecular weight of the peptides in each peak.

-

The relative area of each peak corresponds to the proportion of peptides within that molecular weight range.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for the precise determination of molecular weights of peptides and for obtaining sequence information. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are common MS techniques used for peptide analysis.

Experimental Workflow for MALDI-TOF MS Analysis

Caption: Workflow for MALDI-TOF MS analysis of this compound peptides.

Detailed Protocol for MALDI-TOF MS:

-

Sample Preparation:

-

Desalt and concentrate the peptide sample using C18 ZipTips or a similar reverse-phase cleanup method to remove salts and detergents that can interfere with ionization.

-

Elute the peptides in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA).

-

-

Matrix Selection and Preparation:

-

Choose a suitable matrix for peptide analysis, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

-

Prepare a saturated solution of the matrix in a solvent compatible with the sample (e.g., 50:50 acetonitrile:water with 0.1% TFA).

-

-

Target Plate Spotting:

-

Spot a small volume (e.g., 0.5-1 µL) of the matrix solution onto the MALDI target plate.

-

Immediately add an equal volume of the peptide sample to the matrix spot and mix gently with the pipette tip.

-

Allow the mixture to air-dry completely, forming co-crystals of the matrix and analyte.

-

-

Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the desired mass range (e.g., 500-5000 Da).

-

The instrument is typically operated in reflectron mode for higher resolution.

-

-

Data Analysis:

-

The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the peptides in the sample.

-

The molecular weight of the peptides can be directly determined from the m/z values, as the charge (z) is typically +1 for most peptides in MALDI.

-

Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE)

For the separation of low molecular weight peptides (<10 kDa), Tricine-SDS-PAGE is superior to the standard Laemmli glycine-SDS-PAGE system. The use of tricine as the trailing ion allows for better resolution of small peptides.

Detailed Protocol for Tricine-SDS-PAGE:

-

Gel Preparation:

-

Prepare a separating gel with a high percentage of acrylamide (e.g., 16.5%) and a stacking gel (e.g., 4%). The separating gel can be overlaid with a spacer gel for better resolution.

-

The gel buffer system typically consists of Tris-HCl/Tris-Sulfate.

-

-

Sample Preparation:

-

Mix the peptide sample with a Tricine-SDS sample buffer (2X). For reduced samples, add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol.

-

Heat the samples at 70-95°C for 5-10 minutes to ensure denaturation and binding of SDS.

-

-

Electrophoresis:

-

Assemble the gel in the electrophoresis apparatus.

-

Fill the inner and outer chambers with the appropriate running buffer (anode buffer in the lower chamber and cathode buffer in the upper chamber). The cathode buffer contains tricine.

-

Load the prepared samples and a low molecular weight peptide marker into the wells.

-

Run the gel at a constant voltage (e.g., start at a low voltage of ~30V until the samples enter the stacking gel, then increase to ~100-150V).

-

-

Staining and Destaining:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Stain the gel with a suitable dye such as Coomassie Brilliant Blue R-250 or a silver stain.

-

Destain the gel with an appropriate destaining solution until the peptide bands are clearly visible against a clear background.

-

-

Data Analysis:

-

Photograph or scan the gel.

-

Determine the relative mobility (Rf) of the peptide standards and the sample bands.

-

Create a standard curve by plotting the log of the molecular weight of the standards against their Rf values.

-

Use the standard curve to estimate the molecular weight of the peptides in the sample.

-

Signaling Pathways Modulated by this compound Peptides

Bioactive peptides derived from casein hydrolysates can exert their physiological effects by interacting with specific cellular signaling pathways. Two such pathways that have been identified are the Keap1-Nrf2 and MAPK signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets it for degradation. Certain antioxidant peptides from casein hydrolysates can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

Caption: Casein peptides can inhibit Keap1, leading to Nrf2 activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a key regulator of various cellular processes, including inflammation, cell proliferation, and apoptosis. This pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (e.g., ERK, JNK, and p38). Some casein-derived peptides have been shown to modulate MAPK signaling, often in the context of inflammation. For instance, certain peptides can inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, thereby reducing the production of pro-inflammatory cytokines.

Caption: Casein peptides can modulate the MAPK signaling pathway.

In Silico Prediction of Bioactive Peptides

Bioinformatics tools can be employed to predict the release of bioactive peptides from casein sequences and to forecast their potential biological activities. This in silico approach can guide the experimental design for the production and characterization of novel bioactive peptides.

Workflow for In Silico Bioactive Peptide Prediction

Caption: In silico workflow for predicting bioactive peptides from casein.

Databases such as BIOPEP-UWM provide extensive information on known bioactive peptides and allow for the simulation of enzymatic hydrolysis of protein sequences. Tools like PeptideRanker can then be used to predict the probability of a peptide being bioactive based on its sequence. This computational approach accelerates the discovery of novel functional peptides from casein.

Conclusion

The molecular weight distribution of this compound peptides is a key determinant of their biological functionality. A thorough understanding of this distribution, facilitated by robust analytical techniques such as SEC, MS, and Tricine-SDS-PAGE, is essential for the development of novel therapeutics and functional food ingredients. Furthermore, elucidating the interactions of these peptides with cellular signaling pathways, such as the Keap1-Nrf2 and MAPK pathways, provides a mechanistic basis for their observed health benefits. The integration of experimental characterization with in silico predictive tools offers a powerful strategy for the targeted discovery and development of bioactive casein peptides.

References

Casein Hydrolysate: An In-Depth Technical Guide for Microbiological Culture Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein hydrolysate is a critical component in a vast array of microbiological culture media, providing a readily available source of amino acids and peptides essential for microbial growth. This technical guide delves into the core aspects of this compound, including its production, biochemical composition, and diverse applications in research and industrial settings. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for laboratory and drug development professionals.

Introduction

The successful cultivation of microorganisms is fundamental to numerous scientific disciplines, from basic research to the production of pharmaceuticals. The nutritional composition of culture media is a key determinant of microbial growth, and for many fastidious and industrially important organisms, a complex nitrogen source is paramount. This compound, derived from the milk protein casein, serves as an excellent source of nitrogen, providing a rich mixture of amino acids and small peptides that are readily assimilated by a wide range of bacteria and fungi. Its use is integral to processes such as antibiotic susceptibility testing, vaccine production, and industrial fermentation.

Production and Composition of this compound

This compound is produced through the controlled breakdown of casein, the primary protein found in milk. The two principal methods of hydrolysis are enzymatic and acid digestion, each yielding a product with distinct characteristics.

-

Acid Hydrolysis: This process involves heating casein with a strong acid, such as hydrochloric acid. Acid hydrolysis is a non-specific process that cleaves most peptide bonds, resulting in a high concentration of free amino acids. However, this harsh treatment destroys certain amino acids, notably tryptophan, and can also degrade vitamins. The resulting product typically has a high salt concentration due to the neutralization of the acid.

-

Enzymatic Hydrolysis: This method utilizes proteolytic enzymes, such as trypsin or pepsin, to digest casein. The specificity of the enzymes results in a mixture of peptides of varying lengths, in addition to free amino acids. Enzymatic hydrolysis is a milder process that preserves sensitive amino acids like tryptophan and other growth factors. The resulting product is often referred to as casein peptone or tryptone.

The choice of hydrolysis method significantly impacts the final composition and, consequently, the suitability of the this compound for different microbiological applications.

Typical Composition of this compound

The exact composition of this compound can vary depending on the source of the casein and the hydrolysis method. However, a general compositional overview is provided below.

| Component | Typical Range | Notes |

| Total Nitrogen | 7.0 - 13.0% | A measure of the total proteinaceous material. |

| Amino Nitrogen | 3.0 - 7.0% | Indicates the proportion of free amino acids and small peptides. Higher in acid hydrolysates. |

| pH (2% solution) | 5.0 - 7.5 | Varies depending on the production process. |

| Ash | < 15% | Represents the inorganic salt content. Can be significantly higher in acid hydrolysates. |

| Moisture | < 6.0% | Important for the stability and shelf-life of the powdered product. |

Applications in Microbiological Culture Media

This compound is a versatile component used in a wide range of culture media for various applications:

-

General Purpose Media: It serves as a primary nitrogen source in media designed to support the growth of a broad spectrum of non-fastidious microorganisms.

-

Media for Fastidious Bacteria: The rich content of amino acids, peptides, and growth factors in enzymatically hydrolyzed casein makes it ideal for cultivating demanding microorganisms.

-

Antibiotic Susceptibility Testing: Mueller-Hinton agar, the standard medium for this application, often contains this compound to ensure consistent and reproducible bacterial growth.

-

Toxin Production: this compound is a key ingredient in media used for the large-scale production of bacterial toxins for vaccine manufacturing, such as the diphtheria toxin produced by Corynebacterium diphtheriae.[1][2]

-

Industrial Fermentation: It is used to enhance the biomass and yield of various products in industrial fermentation processes, including antibiotics, enzymes, and recombinant proteins.

Quantitative Data on Performance

The choice of nitrogen source can significantly impact microbial growth and product yield. The following tables summarize comparative data on the performance of this compound.

Table 1: Effect of this compound Concentration on Diphtheria Toxin Production

This table illustrates the impact of varying concentrations of this compound on the growth of Corynebacterium diphtheriae and the subsequent yield of diphtheria toxin.

| This compound (g/L) | Bacterial Growth (OD) | Diphtheria Toxin Yield (Lf/mL) |

| 30 | 6.8 | 120 |

| 35 | 7.5 | 150 |

| 40 | 8.2 | 150 |

| 45 | 8.9 | 140 |

| 50 | 9.5 | 130 |

| Data adapted from studies on diphtheria toxin production. Optimal toxin yield is often achieved at concentrations that do not necessarily produce the maximum biomass.[1][2] |

Table 2: Comparative Growth of Escherichia coli on Different Nitrogen Sources

This table compares the final biomass of E. coli grown in a defined medium supplemented with different nitrogen sources.

| Nitrogen Source (10 g/L) | Final Biomass (OD600) |

| This compound | 4.5 |

| Tryptone | 4.2 |

| Yeast Extract | 5.1 |

| Peptone | 3.9 |

| Data compiled from various studies on E. coli fermentation. Yeast extract often provides additional growth factors that can lead to higher biomass. |

Table 3: Comparative Growth of Lactobacillus Species on Different Peptones

This table shows the growth of Lactobacillus acidophilus as measured by optical density on media containing different peptone sources.

| Peptone Source (10 g/L) | Final Biomass (OD600) |

| Casein Peptone (Tryptone) | 1.8 |

| Soy Peptone | 1.6 |

| Meat Peptone | 1.5 |

| Yeast Extract | 2.1 |

| Data adapted from studies on Lactobacillus growth kinetics. The complex nutritional requirements of Lactobacilli are often well supported by yeast extract and casein-derived peptones.[3] |

Experimental Protocols

Preparation of this compound Agar (General Purpose)

Objective: To prepare a solid medium for the general cultivation of non-fastidious microorganisms.

Materials:

-

Casein Enzymatic Hydrolysate: 15.0 g

-

Yeast Extract: 5.0 g

-

Sodium Chloride: 5.0 g

-

Agar: 15.0 g

-

Distilled Water: 1000 mL

Procedure:

-

Suspend the dry ingredients in 1000 mL of distilled water.

-

Heat with frequent agitation and boil for 1 minute to completely dissolve the components.

-

Dispense into appropriate containers (e.g., flasks or bottles).

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

Allow the medium to cool to 45-50°C before pouring into sterile Petri dishes.

-

Once solidified, the plates are ready for use.

Casein Hydrolysis Test

Objective: To determine the ability of a microorganism to produce the exoenzyme caseinase, which hydrolyzes casein.

Materials:

-

Skim Milk Agar (or Nutrient Agar supplemented with 10% sterile skim milk)

-

Pure culture of the test microorganism

-

Inoculating loop or needle

Procedure:

-

Streak the test organism onto the surface of the Skim Milk Agar plate.

-

Incubate the plate at the optimal temperature for the test organism for 24-48 hours.

-

Observe the plate for a clear zone (halo) around the bacterial growth.

Interpretation:

-

Positive Result: A clear zone around the colonies indicates that the organism has produced caseinase and hydrolyzed the casein in the medium.

-

Negative Result: The absence of a clear zone indicates that the organism does not produce caseinase.

Sterility Testing of Culture Media (based on USP <71>)

Objective: To ensure that the prepared culture medium is free from microbial contamination before use.

Materials:

-

Prepared and sterilized culture medium

-

Sterile containers for incubation

-

Incubator

Procedure:

-

Aseptically dispense a representative sample of the sterilized medium into sterile containers.

-

Incubate the samples at an appropriate temperature (e.g., 30-35°C for general bacterial media) for a minimum of 14 days.

-

Visually inspect the medium for any signs of microbial growth (e.g., turbidity, pellicle formation, or colonies) daily.

Interpretation:

-

Pass: No evidence of microbial growth is observed throughout the incubation period.

-

Fail: Any sign of microbial growth indicates contamination, and the entire batch of medium should be discarded.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key processes related to the utilization of this compound by microorganisms and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimizing Medium Components for the Maximum Growth of Lactobacillus plantarum JNU 2116 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound's effects on the fermentation properties, texture, and chemical characteristics and the bacterial microbiota of fermented glutinous rice dough - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Production of Research-Grade Casein Hydrolysate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of sourcing, producing, and characterizing research-grade casein hydrolysate. Designed for professionals in research and drug development, this document details the methodologies, quality control parameters, and biological significance of casein hydrolysates, ensuring a thorough understanding of their application in sensitive experimental and developmental settings.

Introduction to Research-Grade this compound

Casein, the primary protein found in milk, is a vital source of amino acids and bioactive peptides.[1] Through controlled hydrolysis, this complex protein is broken down into smaller peptides and free amino acids, resulting in this compound. This product is a crucial component in various research applications, including specialized cell culture media, microbial fermentation, and the formulation of therapeutic products. The "research-grade" designation signifies a high level of purity, consistency, and characterization, ensuring minimal batch-to-batch variability and the absence of contaminants that could interfere with experimental outcomes.

Sourcing of Raw Materials

The quality of research-grade this compound begins with the sourcing of high-quality raw casein. The primary source of casein is bovine milk, which is subjected to processes that separate it from whey proteins, fat, and lactose.

Key Sourcing Considerations:

-

Origin and Health of Livestock: Casein should be sourced from healthy, well-nourished cattle. Suppliers should provide documentation regarding the geographical origin and health status of their herds.

-

Purity of Casein: The raw casein should be of high purity, typically food-grade or higher, with minimal contamination from other milk proteins or non-protein nitrogen.

-

Processing of Raw Casein: The method of casein precipitation (e.g., acid or rennet coagulation) can influence the properties of the final hydrolysate. Acid casein is commonly used for producing hydrolysates rich in free amino acids.

Production of this compound

The production of this compound involves the cleavage of peptide bonds through either enzymatic or chemical hydrolysis. The choice of method significantly impacts the final product's characteristics, such as the degree of hydrolysis (DH), peptide size distribution, and the presence of specific bioactive peptides.

Enzymatic Hydrolysis

Enzymatic hydrolysis is the preferred method for producing research-grade this compound due to its specificity and mild reaction conditions, which preserve the nutritional value and bioactivity of the resulting peptides.[2]

A variety of proteases can be employed, each with different cleavage specificities, leading to hydrolysates with distinct peptide profiles. Common enzymes include:

-

Trypsin: Cleaves at the carboxyl side of lysine and arginine residues.

-

Papain: A cysteine protease with broad specificity.

-

Alcalase: A serine endopeptidase from Bacillus licheniformis.

-

Pepsin: An endopeptidase that is most active at acidic pH.

The degree of hydrolysis is a critical parameter that is controlled by factors such as enzyme-to-substrate ratio, temperature, pH, and hydrolysis time.[3]

Acid Hydrolysis

Acid hydrolysis, typically using hydrochloric or sulfuric acid, results in a high degree of hydrolysis, yielding a product rich in free amino acids.[4] However, this method can lead to the destruction of certain amino acids, notably tryptophan, and can generate high salt concentrations upon neutralization.[5] Due to these limitations, acid-hydrolyzed casein is often used in applications where a high concentration of free amino acids is required and the absence of specific peptides is not a concern.

Purification of this compound

Following hydrolysis, the crude hydrolysate undergoes purification to remove unhydrolyzed casein, enzymes, and other impurities, and to fractionate the peptides based on size or other physicochemical properties.

Common Purification Techniques:

-

Ultrafiltration: This membrane-based technique is widely used to separate peptides based on their molecular weight, allowing for the enrichment of specific peptide fractions.

-

Chromatography: Techniques such as gel filtration chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are employed for high-resolution separation and purification of specific peptides.

Quality Control of Research-Grade this compound

To ensure the suitability of this compound for research and pharmaceutical applications, rigorous quality control is essential. The following table summarizes the key quality control parameters and their typical specifications for a research-grade product.

| Parameter | Method | Typical Specification | Rationale |

| Degree of Hydrolysis (DH) | OPA (o-phthaldialdehyde) method, TNBS (trinitrobenzenesulfonic acid) method | Application-dependent; often 10-30% | Determines the extent of protein breakdown, influencing nutritional and functional properties. |

| Molecular Weight Distribution | Size-Exclusion Chromatography (SEC), SDS-PAGE | Predominantly <10 kDa, with a significant fraction <3 kDa | Ensures consistency and suitability for specific applications, such as hypoallergenic formulations. |

| Amino Acid Profile | HPLC after acid hydrolysis and derivatization | Consistent with the profile of casein, with specific attention to essential amino acids. | Confirms nutritional value and identifies any amino acid degradation during processing. |

| Total Nitrogen | Kjeldahl method | Typically ≥10% | A measure of the total protein and peptide content. |

| Solubility | Visual inspection of a solution at a specified concentration (e.g., 10%) | Clear solution | Indicates the extent of hydrolysis and the absence of insoluble protein aggregates. |

| pH (of a solution) | pH meter | 6.0 - 7.5 | Ensures compatibility with physiological conditions and cell culture media. |

| Endotoxin Level | Limulus Amebocyte Lysate (LAL) assay | < 0.5 EU/mL | Critical for applications involving cell culture and in vivo studies to prevent inflammatory responses. |

| Microbial Contamination | Total plate count, yeast and mold count | < 10,000 cfu/g, Absent | Ensures product safety and prevents contamination of experimental systems. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of research-grade this compound.

Determination of the Degree of Hydrolysis (OPA Method)

The o-phthaldialdehyde (OPA) method is a common spectrophotometric assay for determining the degree of hydrolysis by quantifying the free amino groups released during hydrolysis.

Materials:

-

OPA reagent (prepared by dissolving OPA in a suitable buffer containing a reducing agent like dithiothreitol or β-mercaptoethanol)

-

Serine standard solution

-

Trichloroacetic acid (TCA)

-

Sodium dodecyl sulfate (SDS)

-

This compound sample

-

Spectrophotometer

Procedure:

-

Sample Preparation: Dilute the this compound sample to an appropriate concentration with distilled water.

-

Reaction: Mix a small volume of the diluted sample (or serine standard) with the OPA reagent. The presence of SDS in the OPA reagent helps to inactivate any residual enzyme activity and ensures full exposure of the amino groups.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature.

-

Measurement: Measure the absorbance of the solution at 340 nm using a spectrophotometer.

-

Calculation: The degree of hydrolysis (DH) is calculated using the following formula: DH (%) = (h / h_total) x 100 where 'h' is the number of hydrolyzed peptide bonds and 'h_total' is the total number of peptide bonds per protein equivalent.

SDS-PAGE Analysis of Molecular Weight Distribution

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the molecular weight distribution of the peptides in the this compound.

Materials:

-

Polyacrylamide gels (precast or hand-casted)

-

SDS-PAGE running buffer

-

Sample loading buffer (containing SDS and a reducing agent)

-

Molecular weight standards

-

Coomassie Brilliant Blue or silver stain

-

This compound sample

-

Electrophoresis apparatus and power supply

Procedure:

-

Sample Preparation: Mix the this compound sample with the sample loading buffer and heat at 95-100°C for 5 minutes to denature the peptides.

-

Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

-

Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the peptide bands.

-

Destaining: Destain the gel to remove excess stain and enhance the visibility of the bands.

-

Analysis: Analyze the distribution of peptide bands relative to the molecular weight standards to determine the molecular weight range of the hydrolysate.

Amino Acid Analysis by HPLC

High-performance liquid chromatography (HPLC) is used to determine the amino acid composition of the this compound.

Materials:

-

6 M Hydrochloric acid (HCl)

-

Derivatization reagent (e.g., phenylisothiocyanate - PITC, or o-phthalaldehyde - OPA)

-

Amino acid standards

-

HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or fluorescence)

-

This compound sample

Procedure:

-

Acid Hydrolysis: Hydrolyze the this compound sample in 6 M HCl at 110°C for 24 hours to release all amino acids.

-

Derivatization: Derivatize the amino acids in the hydrolyzed sample and the standard solutions with a suitable reagent to make them detectable by UV or fluorescence.

-

HPLC Analysis: Inject the derivatized samples and standards into the HPLC system. The amino acids are separated based on their hydrophobicity and detected as they elute from the column.

-

Quantification: Identify and quantify the individual amino acids in the sample by comparing their retention times and peak areas to those of the amino acid standards.

Bioactivity and Signaling Pathways of Casein-Derived Peptides

Casein hydrolysates are a rich source of bioactive peptides that can exert various physiological effects. Understanding the mechanisms of action of these peptides is crucial for their application in research and drug development.

Overall Production and Analysis Workflow

The following diagram illustrates the comprehensive workflow for the production and quality control of research-grade this compound.

Caption: Workflow for Research-Grade this compound Production.

Keap1-Nrf2 Antioxidant Pathway

Certain bioactive peptides derived from casein have been shown to possess antioxidant properties by activating the Keap1-Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Caption: Activation of the Keap1-Nrf2 Antioxidant Pathway.

MAPK Inflammatory Pathway

Bioactive peptides from casein hydrolysates can also modulate inflammatory responses, in part through the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes such as inflammation, proliferation, and apoptosis.

Caption: Modulation of the MAPK Inflammatory Pathway.

Calcium Signaling and Casein Phosphopeptides (CPPs)

Casein phosphopeptides (CPPs) are a specific class of bioactive peptides derived from casein that play a significant role in enhancing calcium bioavailability. They can bind to calcium, forming soluble complexes that facilitate its transport across the intestinal epithelium.

Caption: Role of CPPs in Intestinal Calcium Transport.

Conclusion

The production of research-grade this compound is a multi-faceted process that requires stringent control over sourcing, manufacturing, and quality assessment. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is paramount to ensure the reliability and reproducibility of their work. By adhering to the principles and methodologies outlined in this guide, the scientific community can better harness the potential of casein hydrolysates in advancing research and therapeutic development.

References

An In-depth Technical Guide to the Core Differences Between Acid and Enzymatic Casein Hydrolysate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein, the primary protein component of milk, serves as a critical source of amino acids and bioactive peptides.[1] Its hydrolysates, produced by breaking down the protein into smaller peptides and free amino acids, are widely utilized in various sectors, including the food, medical, and pharmaceutical industries. The method of hydrolysis, principally acid or enzymatic, profoundly influences the resulting product's chemical composition, functional properties, and biological activity. This guide provides a detailed technical comparison of acid and enzymatic casein hydrolysates, offering insights into their production, characteristics, and applications relevant to research and drug development.

Production Methodologies

The production of casein hydrolysates involves the cleavage of peptide bonds within the casein protein structure. The two primary methods, acid and enzymatic hydrolysis, employ distinct catalysts and conditions, leading to fundamentally different products.

Acid Hydrolysis

Acid hydrolysis is a harsh chemical process that utilizes strong acids, such as hydrochloric or sulfuric acid, at high temperatures to break down casein. This method is effective in achieving a high degree of hydrolysis, resulting in a product rich in free amino acids.[2] However, the aggressive nature of acid hydrolysis leads to the complete or partial destruction of certain amino acids, notably tryptophan, and can also lead to the racemization of amino acids, converting them from the biologically active L-form to the D-form.[3] Neutralization of the acid post-hydrolysis results in a high salt content in the final product.

Enzymatic Hydrolysis

Enzymatic hydrolysis employs proteolytic enzymes to cleave peptide bonds in casein under mild conditions of temperature and pH. This method offers a high degree of specificity, as enzymes target specific peptide bonds, resulting in a controlled and predictable hydrolysis process. This specificity allows for the preservation of essential amino acids and the generation of specific bioactive peptides with various physiological functions. The degree of hydrolysis can be controlled by manipulating factors such as enzyme type, enzyme-to-substrate ratio, temperature, and hydrolysis time.

Core Differences: A Quantitative Comparison

The distinct mechanisms of acid and enzymatic hydrolysis give rise to significant differences in the chemical composition and functional properties of the resulting casein hydrolysates. These differences are summarized below.

Chemical Composition

Table 1: Comparison of Chemical Properties

| Property | Acid Casein Hydrolysate | Enzymatic this compound |

| Degree of Hydrolysis (DH) | High, extensive breakdown to free amino acids | Variable, can be controlled to produce specific peptide sizes |

| Free Amino Acid Content | High | Lower, rich in peptides of varying lengths |

| Tryptophan Content | Destroyed during hydrolysis | Preserved |

| Other Labile Amino Acids (e.g., Cysteine) | Partially or completely destroyed | Preserved |

| Racemization of Amino Acids | Can occur due to harsh conditions | Does not occur |

| Salt Content | High due to neutralization | Low |

| Bioactive Peptides | Generally absent or destroyed | Can be specifically generated and preserved |

Table 2: Illustrative Amino Acid Profile of Acid this compound

| Amino Acid | Content ( g/100g ) |

| Alanine | 1.8 |

| Arginine | 2.19 |

| Aspartic Acid | 4.2 |

| Cysteine | 0 |

| Glutamic Acid | 12.3 |

| Glycine | 1.17 |

| Histidine | 1.6 |

| Isoleucine | 2.9 |

| Leucine | 5.3 |

| Lysine | 4.6 |

| Methionine | 1.8 |

| Phenylalanine | 2.8 |

| Proline | 6.5 |

| Serine | 3.1 |

| Threonine | 2.5 |

| Tryptophan | 0 |

| Tyrosine | 0.4 |

| Valine | 3.9 |

| Note: This is an example profile and can vary based on the specific hydrolysis conditions. |

Table 3: Illustrative Amino Acid Profile of Enzymatic (Trypsin) this compound at 26.7% DH

| Amino Acid | Content (mg/100mL) |

| Aspartic Acid | 50.1 |

| Glutamic Acid | 187.5 |

| Serine | 24.6 |

| Glycine | 21.3 |

| Histidine | 24.5 |

| Arginine | 31.2 |

| Threonine | 25.8 |

| Alanine | 28.9 |

| Proline | 110.7 |

| Tyrosine | 45.3 |

| Valine | 58.7 |

| Methionine | 25.4 |

| Isoleucine | 48.6 |

| Leucine | 89.3 |

| Phenylalanine | 47.4 |

| Lysine | 79.3 |

| Note: This profile demonstrates the presence of a wide range of amino acids, including those labile to acid hydrolysis. |

Molecular Weight Distribution

The molecular weight distribution of the resulting peptides is a key differentiator between the two hydrolysis methods.

Table 4: Molecular Weight Distribution Comparison

| Hydrolysis Method | Predominant Components | Molecular Weight Range |

| Acid Hydrolysis | Free amino acids | < 500 Da |

| Enzymatic Hydrolysis | Peptides of varying lengths | Wide range, can be tailored (e.g., <3 kDa to >10 kDa) |

Experimental Protocols

Detailed Methodology for Acid Hydrolysis of Casein

This protocol is a standard method for the complete hydrolysis of proteins for amino acid analysis.

Materials:

-

Casein

-

6 M Hydrochloric Acid (HCl)

-

Phenol (optional, to protect tyrosine)

-

Hydrolysis tubes

-

Vacuum oven or system for sealing under vacuum

-

Heating block or oven at 110°C

-

Rotary evaporator

Procedure:

-

Weigh a precise amount of casein (e.g., 10-20 mg) into a hydrolysis tube.

-

Add a known volume of 6 M HCl (and a small crystal of phenol if desired) to the tube. A common ratio is 1 mg of protein to 1 mL of acid.

-

Freeze the sample in a dry ice/ethanol bath.

-

Evacuate the tube to a high vacuum and seal it with a flame.

-

Place the sealed tube in a heating block or oven at 110°C for 24 hours.

-

After hydrolysis, cool the tube to room temperature before carefully opening it.

-

Transfer the hydrolysate to a flask and remove the HCl by rotary evaporation at 40-50°C.

-

Redissolve the dried hydrolysate in a suitable buffer for amino acid analysis.

Detailed Methodology for Enzymatic Hydrolysis of Casein using Trypsin

This protocol provides a general framework for the enzymatic hydrolysis of casein.

Materials:

-

Casein

-

Trypsin (or other desired protease)

-

Phosphate buffer (or other suitable buffer for the chosen enzyme)

-

Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

-

Water bath or incubator

-

pH meter

Procedure:

-

Prepare a casein solution (e.g., 2-8% w/v) in the appropriate buffer. The optimal pH for trypsin is around 8.0.

-

Adjust the pH of the casein solution to the optimal pH for the enzyme using NaOH or HCl.

-

Equilibrate the casein solution to the optimal temperature for the enzyme (e.g., 37-50°C for trypsin) in a water bath.

-

Prepare a stock solution of the enzyme.

-

Add the enzyme to the casein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Maintain the pH and temperature throughout the hydrolysis process, with constant stirring. The pH can be maintained using a pH-stat or by periodic manual adjustment.

-

The reaction can be stopped by inactivating the enzyme, typically by heating the solution to 85-95°C for 10-15 minutes.

-

The resulting hydrolysate can then be cooled, centrifuged to remove any insoluble material, and lyophilized or used directly for further analysis.

Visualization of Key Processes

Experimental Workflow: Acid vs. Enzymatic Hydrolysis

Caption: Comparative workflow of acid and enzymatic casein hydrolysis.

Signaling Pathway: Keap1-Nrf2 Activation by Casein-Derived Peptides

Bioactive peptides generated from the enzymatic hydrolysis of casein have been shown to possess antioxidant properties through the activation of the Keap1-Nrf2 signaling pathway.

References

The Role of Casein Hydrolysate in Microbial Nitrogen Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of casein hydrolysate's critical role as a nitrogen source for microbial growth and metabolism. It details the enzymatic breakdown, transport mechanisms, and intracellular assimilation of casein-derived peptides and amino acids. The guide includes quantitative data on its impact, detailed experimental protocols, and visualizations of key metabolic and experimental pathways to support research and development in microbiology and biotechnology.

Introduction

Nitrogen is an essential element for all life, forming the backbone of amino acids, nucleic acids, and other critical cellular components. In microbial culture, the provision of a readily available nitrogen source is paramount for achieving robust growth and desired metabolic output. This compound, a mixture of peptides and amino acids derived from the milk protein casein, serves as a superior source of organic nitrogen for a wide variety of microorganisms.[1] Its rich composition supports the growth of even fastidious bacteria that have complex nutritional requirements.

This guide elucidates the mechanisms by which microbes utilize this compound, from extracellular enzymatic degradation to the intricate regulatory networks that govern nitrogen assimilation. Understanding these processes is fundamental for optimizing fermentation processes, developing novel culture media, and enhancing the production of microbial-derived products such as antibiotics, enzymes, and vaccines.[2][3]

Composition and Production of this compound

This compound is produced through the chemical or enzymatic digestion of casein. The method of hydrolysis significantly impacts the final composition, particularly the ratio of free amino acids to peptides of varying lengths.

-

Acid Hydrolysis: This method involves heating casein with a strong acid, typically hydrochloric acid.[3] It results in a high degree of hydrolysis, yielding predominantly free amino acids. However, this harsh process destroys certain amino acids, notably tryptophan, and can result in a high salt concentration after neutralization.

-

Enzymatic Hydrolysis: This process uses proteolytic enzymes (proteases), such as trypsin or pancreatic enzymes, to digest casein under controlled conditions. This method is less destructive, preserving essential amino acids and yielding a complex mixture of free amino acids, dipeptides, tripeptides, and larger oligopeptides. The specific peptide profile can be tailored by selecting different enzymes.

The choice of hydrolysate is critical, as the size and sequence of peptides can influence their transport and metabolic effects.

Table 1: Typical Composition of Commercial Casein Hydrolysates

| Parameter | Acid Hydrolysate | Enzymatic (Pancreatic) Hydrolysate |

| Total Nitrogen (N) | 7.0 - 8.5% | ≥ 11% |

| Amino Nitrogen (as N) | 5.0 - 6.5% | ≥ 6% |

| pH (in solution) | 4.7 - 7.0 | 6.0 - 7.0 |

| Key Characteristic | High free amino acid content; Tryptophan destroyed. | Rich in peptides and amino acids; Tryptophan present. |

| Common Use | Media for toxin production, industrial fermentations. | General-purpose media, cultivation of fastidious organisms. |

Data compiled from commercial product specifications.

Microbial Utilization of this compound

The metabolism of this compound is a multi-step process involving extracellular breakdown, specialized transport systems, and intracellular peptidolysis and assimilation.

Extracellular Proteolysis: The Role of Caseinase

Many microorganisms cannot directly transport large peptides. Instead, they secrete extracellular proteases, known as caseinases , to break down larger casein fragments and peptides in the surrounding medium. These exoenzymes hydrolyze the peptide bonds, releasing smaller peptides and free amino acids that are small enough to be transported across the cell membrane. The activity of these enzymes is a key differentiator for proteolytic bacteria and is fundamental to their ability to thrive in protein-rich environments like milk.

Caption: General workflow of microbial utilization of casein.

Transport of Peptides and Amino Acids

Once broken down, casein-derived peptides and amino acids are transported into the microbial cell via specific membrane-bound transport systems. This is a crucial step, as direct uptake of peptides is often more energy-efficient than de novo synthesis of amino acids.

Key transport systems include:

-

Oligopeptide Transport (Opp) System: This ATP-binding cassette (ABC) transporter is responsible for the uptake of peptides typically ranging from four to thirty amino acid residues in length. It is vital for the growth of bacteria like Lactococcus lactis in milk, where casein-derived oligopeptides are the primary nitrogen source.

-

Di-/Tripeptide Transport (DtpT) System: This proton motive force-driven permease specializes in the transport of di- and tripeptides.

-

Amino Acid Permeases: Various specific permeases facilitate the uptake of free amino acids.

The presence and specificity of these transport systems determine a microbe's ability to efficiently utilize the components of this compound.

Intracellular Metabolism and Assimilation

Inside the cell, imported peptides are further broken down into their constituent amino acids by a suite of intracellular peptidases. This intracellular amino acid pool serves several critical functions:

-

Protein Synthesis: Amino acids are used as building blocks for the synthesis of new proteins.

-

Source of Nitrogen: Amino acids can be deaminated to release ammonia (NH₄⁺). This ammonia is then assimilated into central nitrogen metabolism, primarily through the glutamine synthetase (GS) and glutamate synthase (GOGAT) pathway.

-

Source of Carbon and Energy: The carbon skeletons of deaminated amino acids can enter central carbon pathways like the TCA cycle to generate energy.

The availability of this rich and diverse pool of amino acids from this compound alleviates the metabolic burden of amino acid biosynthesis, allowing the organism to allocate resources toward rapid growth and the production of other metabolites.

Regulation of Nitrogen Metabolism in Response to this compound

Microbes possess sophisticated regulatory networks to control nitrogen metabolism based on the availability and quality of the nitrogen source. While inorganic nitrogen sources like ammonia are often preferred, the peptides in this compound are also highly valued.

The central nitrogen regulation (Ntr) system, common in many bacteria, plays a key role. The availability of nitrogen is often sensed through the intracellular ratio of glutamine to 2-oxoglutarate.

-

Nitrogen Limitation: A low glutamine level (and high 2-oxoglutarate) signals nitrogen scarcity. This leads to the activation of the PII signal transduction proteins (e.g., GlnB, GlnK), which in turn activate transcription factors (like NtrC) that upregulate genes for scavenging and assimilating alternative nitrogen sources, including peptide transporters and peptidases.

-

Nitrogen Sufficiency: A high supply of amino acids and peptides from this compound leads to high intracellular glutamine levels. This signals nitrogen sufficiency, leading to the inactivation of the Ntr system and repression of genes for nitrogen scavenging.

Therefore, this compound directly influences the primary sensors of the cell's nitrogen status, allowing for a rapid metabolic response to this nutrient-rich source.

Caption: Nitrogen regulation in response to N-sufficiency from this compound.

Quantitative Impact of this compound on Microbial Processes

The addition of this compound to culture media has a quantifiable positive impact on microbial growth, metabolic activity, and product formation.

Table 2: Effect of this compound (CH) on Fermentation of Glutinous Rice Dough by Lactic Acid Bacteria (LAB)

| Parameter | Control (No CH) | With this compound (CH) | % Change |

| Total LAB Number (log CFU/g) | 8.07 | 8.36 | +3.59% |

| Protease Activity (U/g) | 2.14 | 2.78 | +29.9% |

| Reducing Sugar Content (mg/g) | 10.98 | 11.47 | +4.46% |

| Fermentation Time Reduction | - | ≥ 2 hours | - |

Data adapted from a study on naturally fermented dough, demonstrating that CH enhances LAB growth and metabolic activity.

Table 3: Comparison of β-Galactosidase Production with Different Nitrogen Sources

| Nitrogen Source | β-Galactosidase Activity in B. animalis (U/mL) | β-Galactosidase Activity in L. delbrueckii (U/mL) |

| This compound | ~2.8 | ~2.9 |

| Peptone | ~3.1 | ~2.2 |

| Yeast Extract | ~3.0 | ~3.2 |

| Tryptone | ~2.2 | ~1.8 |

| Ammonium Sulphate | ~1.9 | ~2.1 |

Data adapted from a study comparing various nitrogen sources. This compound is shown to be a highly effective nitrogen source for enzyme production, comparable to yeast extract and peptone.

Key Experimental Protocols

Investigating the role of this compound in microbial metabolism involves several standard microbiological and biochemical assays.

Protocol: Casein Hydrolysis Test

This qualitative assay determines a microbe's ability to produce extracellular caseinase.

Objective: To screen for proteolytic microorganisms.

Methodology:

-

Media Preparation: Prepare Skim Milk Agar (SMA) plates. This medium typically contains pancreatic digest of casein, yeast extract, dextrose, and skim milk powder, which renders the agar opaque.

-

Inoculation: Using a sterile loop, streak the test organism onto the surface of an SMA plate. A single straight line or a zig-zag pattern is common.

-

Incubation: Incubate the plate under conditions optimal for the test organism (e.g., 24-48 hours at 37°C).

-

Observation and Interpretation:

-

Positive Result: A clear zone (a halo) appears around the microbial growth. This indicates that the organism secreted caseinase, which hydrolyzed the opaque casein into soluble, transparent end-products.

-

Negative Result: The medium surrounding the growth remains opaque, indicating the absence of caseinase activity.

-

Caption: Experimental workflow for the Casein Hydrolysis Test.

Protocol: Measurement of Protease Activity

Objective: To quantify the proteolytic activity in a culture supernatant.

Methodology:

-

Sample Preparation: Grow the microorganism in a liquid medium containing casein or this compound. After incubation, centrifuge the culture to pellet the cells and collect the supernatant, which contains the extracellular enzymes.

-

Assay Principle: A common method uses a casein substrate (e.g., azocasein). The protease in the supernatant cleaves the substrate.

-

Procedure: a. Mix a known volume of the culture supernatant with a casein solution in a suitable buffer (e.g., Tris-HCl). b. Incubate the mixture at an optimal temperature and time (e.g., 37°C for 30 minutes). c. Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA). This precipitates any undigested casein. d. Centrifuge the mixture to remove the precipitate. e. Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm for tyrosine release or a different wavelength for dye-labeled substrates). The absorbance is proportional to the amount of hydrolyzed casein, and thus to the enzyme activity.

-

Quantification: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that releases a certain amount of product (e.g., 1 µmol of tyrosine) per minute under the specified assay conditions.

Conclusion